Talniflumate vs. Ibuprofen: 55% Absolute Survival Benefit in Cystic Fibrosis (CF) Mouse Model
In a head-to-head study in a cystic fibrosis mouse model of distal intestinal obstructive syndrome, oral talniflumate treatment significantly increased 21-day survival from a baseline of 26% to 77% (p<0.05). In stark contrast, ibuprofen, an alternative NSAID, had no effect on survival (22% survival rate) [1].
| Evidence Dimension | 21-Day Survival Rate |
|---|---|
| Target Compound Data | 77% |
| Comparator Or Baseline | Control: 26%; Ibuprofen: 22% |
| Quantified Difference | 55% absolute increase vs. control; 55% absolute increase vs. ibuprofen |
| Conditions | CF mice (cftr S489X or ΔF508) fed 0.4 mg/g chow for 21 days. |
Why This Matters
This demonstrates a unique, non-NSAID-class survival benefit specific to talniflumate, making it a critical compound for CF-related obstructive syndrome research.
- [1] Walker NM, Simpson JE, Levitt RC, Boyle KT, Clarke LL. Talniflumate increases survival in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. J Pharmacol Exp Ther. 2006 Apr;317(1):275-83. PMID: 16354791. View Source
